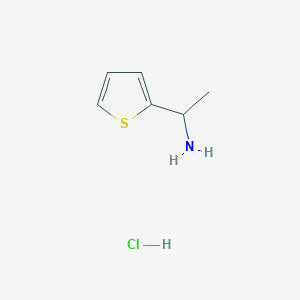
1-(Thiophen-2-yl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C6H9NS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophene derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene derivatives with altered functional groups.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
1-(Thiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 1-(Thiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
類似化合物との比較
2-Thiopheneethylamine: Another thiophene derivative with similar chemical properties.
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride: A compound with a phenyl group attached to the thiophene ring.
(1R)-1-(Thiophen-2-yl)ethan-1-amine: A stereoisomer of the compound .
Uniqueness: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and industrial applications.
特性
CAS番号 |
171268-81-8 |
|---|---|
分子式 |
C6H10ClNS |
分子量 |
163.67 g/mol |
IUPAC名 |
1-thiophen-2-ylethylazanium;chloride |
InChI |
InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H |
InChIキー |
CMCVTULVSCSWOB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)N.Cl |
正規SMILES |
CC(C1=CC=CS1)[NH3+].[Cl-] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















